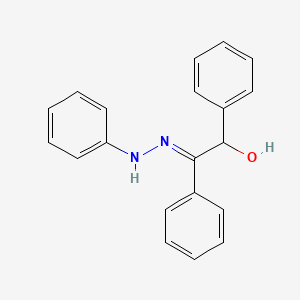
Benzoin phenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoin phenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=N−NH2 this compound is formed by the reaction of benzoin with phenylhydrazine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoin phenylhydrazone can be synthesized through the reaction of benzoin with phenylhydrazine. The reaction typically involves the addition of phenylhydrazine to the carbonyl group of benzoin, followed by the elimination of water. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above. The reaction conditions may be optimized for large-scale production by adjusting parameters such as temperature, solvent, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions: Benzoin phenylhydrazone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different hydrazine derivatives.
Substitution: The phenyl group in this compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Products may include benzoin derivatives with additional oxygen-containing functional groups.
Reduction: Products include reduced hydrazine derivatives.
Substitution: Products vary depending on the electrophile used, resulting in substituted this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoin phenylhydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Wirkmechanismus
The mechanism of action of benzoin phenylhydrazone involves its interaction with specific molecular targets. The compound forms a hydrazone linkage with carbonyl groups, which can affect the function of enzymes and other proteins. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Hydrazones: Compounds with the general structure R1R2C=N−NH2, such as benzaldehyde phenylhydrazone and acetone phenylhydrazone.
Quinazolines: Compounds with a similar hydrazone functional group but with a different core structure.
Uniqueness: Benzoin phenylhydrazone is unique due to its specific structure, which includes both a benzoin and a phenylhydrazine moiety. This combination imparts distinct chemical and biological properties that differentiate it from other hydrazones and related compounds .
Eigenschaften
CAS-Nummer |
574-07-2 |
|---|---|
Molekularformel |
C20H18N2O |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(2E)-1,2-diphenyl-2-(phenylhydrazinylidene)ethanol |
InChI |
InChI=1S/C20H18N2O/c23-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22-21-18-14-8-3-9-15-18/h1-15,20-21,23H/b22-19+ |
InChI-Schlüssel |
GHLACOQSAZQXFG-ZBJSNUHESA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(/C(=N/NC2=CC=CC=C2)/C3=CC=CC=C3)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(C(=NNC2=CC=CC=C2)C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



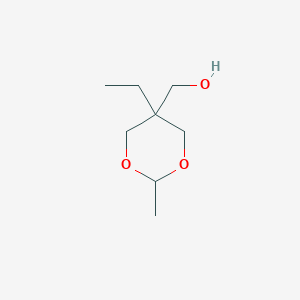
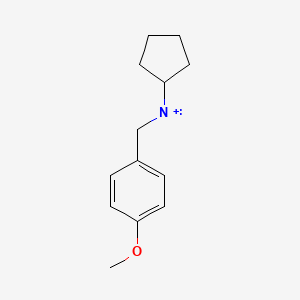
![(1S,5R,6S)-methyl 5-(pentan-3-yloxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14749227.png)

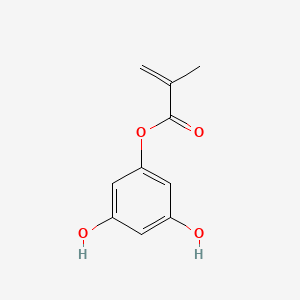

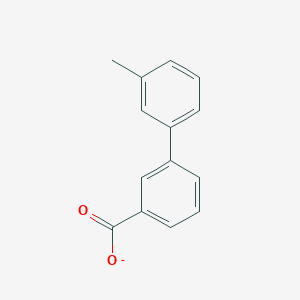
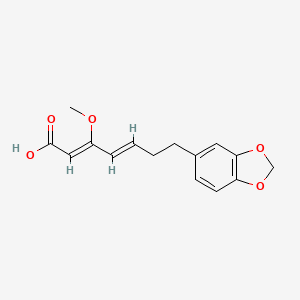
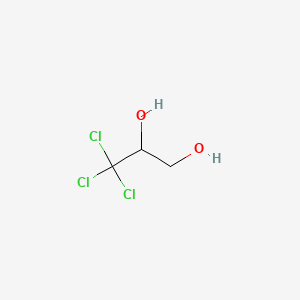



![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)
